molecular formula C8H8BrNO2 B168981 Methyl 2-(3-bromopyridin-4-yl)acetate CAS No. 162615-12-5

Methyl 2-(3-bromopyridin-4-yl)acetate

Cat. No. B168981
CAS RN: 162615-12-5
M. Wt: 230.06 g/mol
InChI Key: AMMJWCPUBIBZEG-UHFFFAOYSA-N
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Description

“Methyl 2-(3-bromopyridin-4-yl)acetate” is a chemical compound with the CAS Number: 162615-12-5 . It has a molecular weight of 230.06 . The IUPAC name for this compound is methyl (3-bromo-4-pyridinyl)acetate . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “Methyl 2-(3-bromopyridin-4-yl)acetate” involves the reaction of 3-bromo-4-methylpyridine with lithium hexamethyldisilazane in tetrahydrofuran . This is followed by the addition of dimethyl carbonate . The reaction mixture is stirred at room temperature for a certain period . The product is then extracted and purified .


Molecular Structure Analysis

The InChI code for “Methyl 2-(3-bromopyridin-4-yl)acetate” is 1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4H2,1H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(3-bromopyridin-4-yl)acetate” is a solid at room temperature . It has a molecular weight of 230.06 .

Scientific Research Applications

Efficient Large-Scale Synthesis

Researchers have developed methodologies for the efficient large-scale synthesis of related compounds. For instance, Morgentin et al. (2009) described a high-yielding route suitable for the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This method paves the way for rapid access to heterocyclic analogues, highlighting the compound's utility in synthesizing complex molecular structures Morgentin et al. (2009).

Palladium-Catalyzed Cyclization

Cho and Kim (2008) discussed the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure, catalyzed by palladium, to afford 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This demonstrates the compound's role in facilitating complex cyclization reactions, leading to the creation of novel molecular structures Cho & Kim (2008).

Molecular and Solid-State Structure Analysis

Gültekin et al. (2020) synthesized and characterized methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, exploring its chemical properties through experimental and theoretical analyses. This study showcases the compound's significance in studying molecular and solid-state structures, contributing to our understanding of chemical reactivity and properties Gültekin et al. (2020).

Novel Derivatives and Their Biological Activities

Ahmad et al. (2017) engaged in the synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction, including studies on their quantum mechanical investigations and biological activities. Such research indicates the broader potential of methyl 2-(3-bromopyridin-4-yl)acetate derivatives in pharmacological applications and the development of new materials Ahmad et al. (2017).

Safety and Hazards

“Methyl 2-(3-bromopyridin-4-yl)acetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . The compound has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 .

Mechanism of Action

Mode of Action

The exact mode of action of Methyl 2-(3-bromopyridin-4-yl)acetate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

properties

IUPAC Name

methyl 2-(3-bromopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMJWCPUBIBZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454704
Record name Methyl 2-(3-bromopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromopyridin-4-yl)acetate

CAS RN

162615-12-5
Record name Methyl 2-(3-bromopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-bromopyridin-4-yl)acetate
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